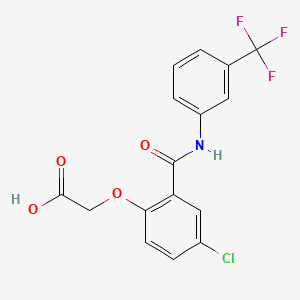
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenoxy group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- typically involves multiple steps, including the introduction of the chloro and trifluoromethyl groups. The process often begins with the chlorination of a suitable phenol derivative, followed by the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the acetic acid moiety through esterification or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or defluorinated products.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
類似化合物との比較
Similar Compounds
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
Uniqueness
Compared to these similar compounds, acetic acid, (4-chloro-2-((alpha,alpha,alpha-trifluoro-m-tolyl)carbamoyl)phenoxy)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, reactivity, and potential for diverse applications.
特性
CAS番号 |
35422-42-5 |
|---|---|
分子式 |
C16H11ClF3NO4 |
分子量 |
373.71 g/mol |
IUPAC名 |
2-[4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H11ClF3NO4/c17-10-4-5-13(25-8-14(22)23)12(7-10)15(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |
InChIキー |
HRFHLWCIWWSCDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
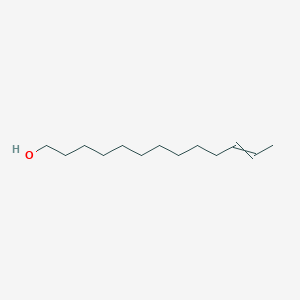
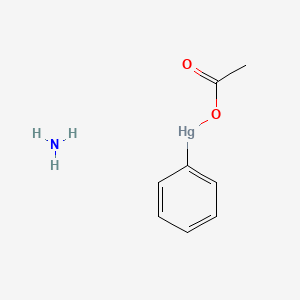
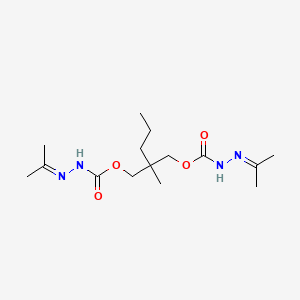
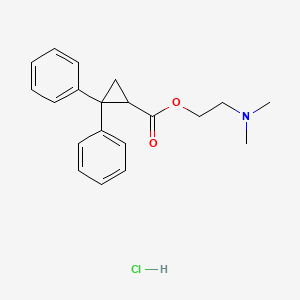

![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)

![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
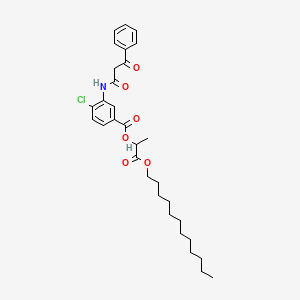
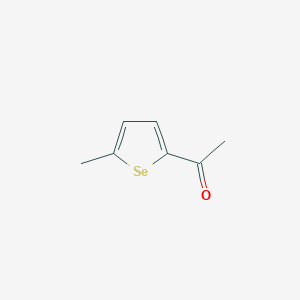
![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)

